molecular formula C21H32N2O4S B5580062 N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B5580062
M. Wt: 408.6 g/mol
InChI Key: OAYGNMPCXNMYSY-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.20827868 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated methods for synthesizing compounds with structural similarities to N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, showcasing their potential antimicrobial properties. For instance, Gein et al. (2005) detailed the synthesis of 2,4-dibenzyloxy(diallyloxy)carbonyl-3-aryl-5-hydroxy-5-methylcyclohexanones through reactions involving benzylacetoacetate and allylacetoacetate with aromatic aldehydes, highlighting their antimicrobial activity (Gein et al., 2005; Gein et al., 2005).

Chemical Synthesis Techniques

Back and Nakajima (2000) explored a new route to synthesize piperidines and related structures, providing insights into enantioselective total syntheses of indolizidines. Their work underscores the versatility of using acetylenic sulfones with beta and gamma-chloroamines for constructing complex cyclic structures, which could be relevant for creating derivatives of this compound (Back & Nakajima, 2000).

Advanced Functional Applications

The research extends into exploring the structural and functional versatility of compounds related to this compound, including their role as enzyme inhibitors and potential therapeutic agents. For example, the synthesis and evaluation of compounds for their inhibitory activity against enzymes like carbonic anhydrase highlight a promising area for developing novel therapeutic agents (Scozzafava et al., 2002).

Properties

IUPAC Name

N-(2-hydroxycyclohexyl)-N-methyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-16-7-3-4-8-18(16)15-28(26,27)23-13-11-17(12-14-23)21(25)22(2)19-9-5-6-10-20(19)24/h3-4,7-8,17,19-20,24H,5-6,9-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYGNMPCXNMYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C3CCCCC3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.